5-{[(2-chlorobenzyl)sulfanyl](phenylamino)methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{(2-chlorobenzyl)sulfanylmethylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(2-chlorobenzyl)sulfanylmethylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the sulfanyl and phenylamino groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
5-{(2-chlorobenzyl)sulfanylmethylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{(2-chlorobenzyl)sulfanylmethylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets in biological systems. The sulfanyl and phenylamino groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-{(4-chlorobenzyl)sulfanylmethylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-{(2-chlorobenzyl)sulfanylmethylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of 5-{(2-chlorobenzyl)sulfanylmethylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H18ClN3O3S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 4-hydroxy-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboximidothioate |
InChI |
InChI=1S/C20H18ClN3O3S/c1-23-18(25)16(19(26)24(2)20(23)27)17(22-14-9-4-3-5-10-14)28-12-13-8-6-7-11-15(13)21/h3-11,25H,12H2,1-2H3 |
InChI Key |
YKAJIFJFHXKCIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=NC2=CC=CC=C2)SCC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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